molecular formula C13H12ClNO3 B12889018 3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid CAS No. 89150-12-9

3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid

Cat. No.: B12889018
CAS No.: 89150-12-9
M. Wt: 265.69 g/mol
InChI Key: JWNJYAZPDMZHJN-UHFFFAOYSA-N
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Description

3-(4-(2-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid is an organic compound that belongs to the class of oxazole derivatives It features a chlorophenyl group attached to an oxazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(2-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a 2-chlorophenyl ketone and an appropriate amine under acidic conditions.

    Attachment of the Propanoic Acid Moiety: The oxazole intermediate is then reacted with a propanoic acid derivative, such as a propanoic acid chloride, in the presence of a base like triethylamine to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(4-(2-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-(2-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and chlorophenyl group can participate in binding interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)propanoic acid
  • 3-(2-Chlorophenyl)propanoic acid
  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid

Comparison: 3-(4-(2-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to similar compounds. The oxazole ring can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

CAS No.

89150-12-9

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

3-[4-(2-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid

InChI

InChI=1S/C13H12ClNO3/c1-8-15-13(9-4-2-3-5-10(9)14)11(18-8)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17)

InChI Key

JWNJYAZPDMZHJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CCC(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

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